1,3-Dimethyl-1H-indol-6-amine
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Overview
Description
1,3-Dimethyl-1H-indol-6-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom and the sixth position of the indole ring, along with an amine group at the sixth position. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
1,3-Dimethyl-1H-indol-6-amine is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown antiviral activity by inhibiting certain viruses . .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-1H-indol-6-amine, like other indole derivatives, is known to interact with multiple receptors, which makes it a valuable candidate for developing new useful derivatives
Cellular Effects
Indole derivatives, including this compound, play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body . Their effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, are areas of active research .
Molecular Mechanism
Like other indole derivatives, it is expected to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-1H-indol-6-amine can be synthesized through various methods. One common approach involves the reaction of 1,3-dimethylindole with an appropriate amine under suitable conditions. For instance, the reaction of 1,3-dimethylindole with ammonia or primary amines in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of indole oxides or quinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1,3-Dimethyl-1H-indol-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
1,3-Dimethylindole: Lacks the amine group at the sixth position.
6-Aminoindole: Lacks the methyl groups at the nitrogen atom and the sixth position.
1-Methyl-1H-indol-6-amine: Contains only one methyl group at the nitrogen atom.
Uniqueness: 1,3-Dimethyl-1H-indol-6-amine is unique due to the presence of both methyl groups and the amine group, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in scientific research and industry .
Properties
IUPAC Name |
1,3-dimethylindol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-6-12(2)10-5-8(11)3-4-9(7)10/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIPAHZRTFCUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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